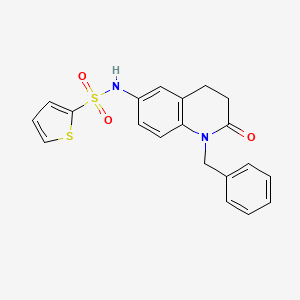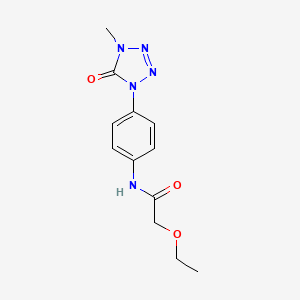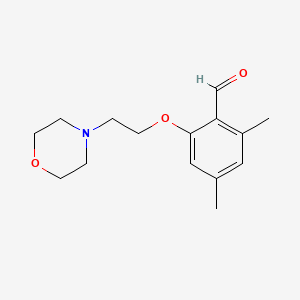
4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde, also known as DMMEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. DMMEB is a benzaldehyde derivative with a morpholine ring attached to its structure.
Mécanisme D'action
4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs play a crucial role in the development and progression of various diseases, including cancer. 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde inhibits the activity of HDACs by binding to the active site of the enzyme, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes.
Biochemical and Physiological Effects
4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde has several advantages for lab experiments, including its high yield synthesis method and its potential as a selective HDAC inhibitor. However, 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde has several potential future directions, including its use as a lead compound for the development of new anticancer and anti-inflammatory drugs. 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde could also be further studied for its potential as a treatment for viral infections, such as HIV and hepatitis B. Additionally, 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde could be explored for its potential as a tool for epigenetic research and as a therapeutic agent for neurodegenerative diseases.
Conclusion
In conclusion, 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde is a benzaldehyde derivative with a morpholine ring attached to its structure that has gained attention in the scientific community due to its potential applications in various research fields. 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde has been found to have potential as an anticancer, anti-inflammatory, and antiviral agent. 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde inhibits the activity of HDACs by binding to the active site of the enzyme, leading to the activation of tumor suppressor genes. 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde has several advantages for lab experiments, including its high yield synthesis method and its potential as a selective HDAC inhibitor. 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde has several potential future directions, including its use as a lead compound for the development of new drugs and its potential as a therapeutic agent for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde involves the reaction of 4,6-dimethyl-2-hydroxybenzaldehyde with 2-(4-morpholinyl)ethanol in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde as a yellow solid with a high yield.
Applications De Recherche Scientifique
4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. 4,6-Dimethyl-2-(2-morpholin-4-ylethoxy)benzaldehyde has been studied for its anticancer, anti-inflammatory, and antiviral activities.
Propriétés
IUPAC Name |
2,4-dimethyl-6-(2-morpholin-4-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-9-13(2)14(11-17)15(10-12)19-8-5-16-3-6-18-7-4-16/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDOYKMZSJJUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCN2CCOCC2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2975010.png)
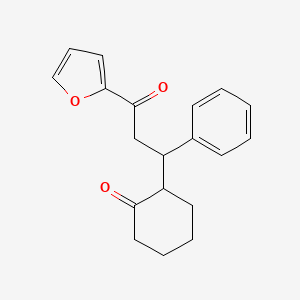
![2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B2975013.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2975015.png)
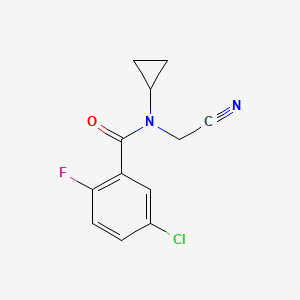

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2975018.png)
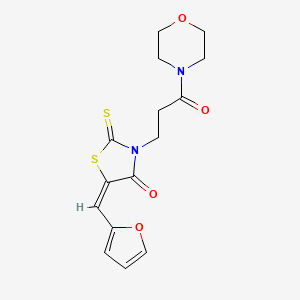
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2975020.png)
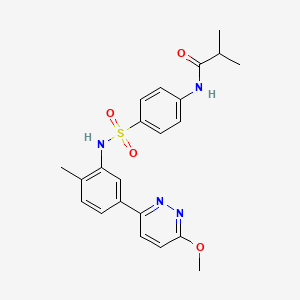
![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2975023.png)
